

A Technical Guide to the Spectroscopic Data of Lantanilic Acid

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Compound of Interest

Compound Name: *Lantanilic acid*

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This technical guide provides an in-depth overview of the spectroscopic data for **Lantanilic acid**, a pentacyclic triterpenoid isolated from *Lantana camara*. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the isolation and characterization of **Lantanilic acid** are also included.

Chemical Structure

Lantanilic acid (C₃₅H₅₂O₆) is an oleanane-type triterpene with a molecular weight of 568.8 g/mol .^[1]

Spectroscopic Data

The structural elucidation of **Lantanilic acid** has been primarily achieved through the comprehensive analysis of its NMR and MS data.^{[2][3]}

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data of **Lantanilic Acid**^[2]

Proton Position	Chemical Shift (δ ppm)	Multiplicity and Coupling Constant (J Hz)
H-12	5.37	m
H-18	3.04	dd, J = 13.8, 4.0
H-23	1.03	s
H-24	0.96	s
H-25a	3.88	dd, J = 9.1, 3.2
H-25b	4.25	dd, J = 9.1, 3.2
H-26	0.77	s
H-27	1.16	s
H-29	0.88	s
H-30	1.01	s
H-2'	5.57	m
H-4'	1.85	d, J = 1.1
H-5'	2.14	d, J = 1.1

Table 2: ^{13}C NMR (100 MHz, CDCl_3) Spectral Data of **Lantanilic Acid**[\[2\]](#)

Carbon Position	Chemical Shift (δ ppm)
1'	165.5
2'	116.0
3'	157.5
4'	27.5
5'	20.3
28	177.2
29	33.8
30	26.3

Mass Spectrometry (MS) Data

Mass spectrometry of **Lantanilic acid** reveals a molecular formula of $C_{35}H_{52}O_6$.^[1] The ^{13}C NMR spectrum showed 36 carbon resonances, including a carbonyl carbon at δ 165.3 and a carboxylic acid group at δ 177.3.^[2]

Experimental Protocols

The following protocols describe the methodology used for the isolation and spectroscopic analysis of **Lantanilic acid** from *Lantana camara* leaves.^[2]

1. Plant Material Collection and Preparation

- Leaves of *Lantana camara* were collected and washed with distilled water to remove any debris.
- The leaves were then oven-dried at 45°C and ground into a coarse powder.^[2]

2. Extraction and Isolation

- Approximately 22 g of the dried leaf powder was soaked in 100% ethyl acetate.
- The extract was concentrated using a rotary evaporator at 45°C.

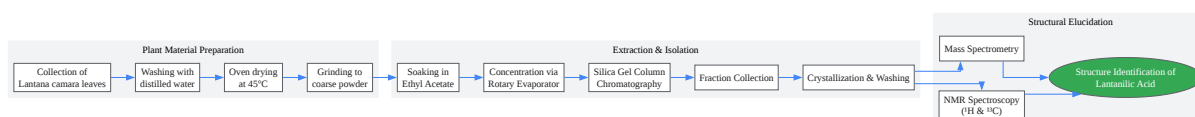
- The resulting crude extract was subjected to column chromatography over a silica gel 60 column (230-400 mesh).
- Isocratic elution was performed using a solvent system of n-hexane and ethyl acetate (80:20).
- A total of 47 fractions (100 ml each) were collected.
- Fraction 9, upon evaporation at room temperature, yielded clear crystals which were washed with the same solvent system to afford pure **Lantanilic acid**.^[2]

3. Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using CDCl_3 as the solvent.^[2]
- Mass Spectrometry: Mass spectroscopic data was acquired to determine the molecular formula and fragmentation pattern of the isolated compound.^[2]

Experimental Workflow

The following diagram illustrates the key stages in the isolation and identification of **Lantanilic acid**.



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Caption: Workflow for the isolation and characterization of **Lantanilic acid**.

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References

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